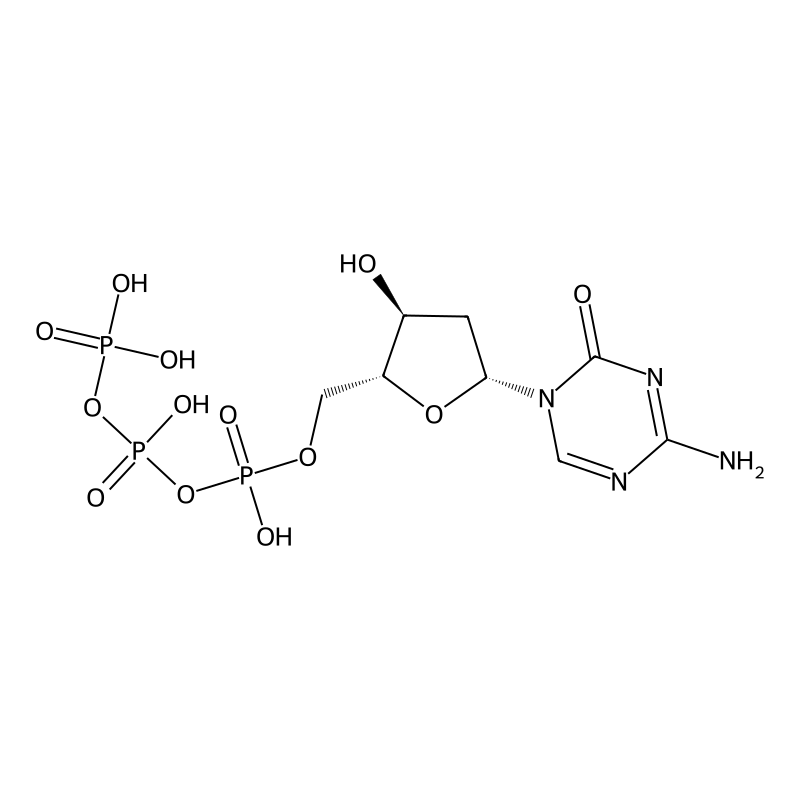

5-Aza-2'-deoxycytidine-5'-triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

DNA Methylation Inhibitor:

- 5-Aza-dCTP is a derivative of 2'-deoxycytidine-5'-triphosphate (dCTP), a natural building block of DNA. However, 5-Aza-dCTP has a nitrogen atom replacing a carbon atom at the 5th position of the cytosine ring []. This modification allows 5-Aza-dCTP to be incorporated into DNA by cellular DNA polymerases [].

- Once incorporated, 5-Aza-dCTP disrupts the normal function of DNA methyltransferase enzymes, which are responsible for adding methyl groups to DNA and regulating gene expression []. This disruption leads to DNA hypomethylation, a process where DNA methylation is reduced, potentially reactivating silenced genes [].

Investigation in Cancer Therapy:

- Aberrant DNA methylation is a hallmark of many cancers []. By inhibiting DNA methylation, 5-Aza-dCTP is being explored as a potential therapeutic agent. Studies suggest that 5-Aza-dCTP may reactivate silenced tumor suppressor genes in cancer cells, leading to cell death or growth arrest [].

- The parent compound of 5-Aza-dCTP, 5-Aza-2'-deoxycytidine (decitabine), is already approved for treating some types of leukemia []. Research on 5-Aza-dCTP might pave the way for the development of more targeted therapies.

Understanding Gene Regulation:

- 5-Aza-dCTP can be a valuable tool in studying how DNA methylation regulates gene expression. By inducing DNA hypomethylation in specific regions of the genome, researchers can investigate the functional consequences of methylation on gene activity []. This approach can help identify genes silenced by abnormal methylation in diseases like cancer.

5-Aza-2'-deoxycytidine-5'-triphosphate is a nucleotide analogue of 2'-deoxycytidine, where the carbon atom at the 5-position of the pyrimidine ring is replaced by a nitrogen atom. This structural modification imparts unique properties to the compound, enabling it to function as an epigenetic modifier and a potent inhibitor of DNA methylation. The compound is crucial in the context of cancer therapy, particularly for its role in reactivating tumor suppressor genes that have been silenced due to aberrant DNA methylation processes .

5-Aza-2'-deoxycytidine-5'-triphosphate exhibits significant biological activity as an antileukemic agent. It has been shown to effectively reactivate silenced tumor suppressor genes and inhibit the proliferation of cancer cells. Its mechanism involves the covalent trapping of DNA methyltransferases, which prevents them from functioning properly and leads to a decrease in DNA methylation levels . In vitro studies demonstrate that it can reduce colony formation in cancer cell lines more effectively than other similar compounds like 5-azacytidine .

5-Aza-2'-deoxycytidine-5'-triphosphate is primarily utilized in:

- Cancer Therapy: It is employed in treating myelodysplastic syndromes and acute myeloid leukemia by reactivating silenced genes and inhibiting tumor growth.

- Research: It serves as a valuable tool in epigenetic studies, particularly those investigating DNA methylation and gene expression regulation.

- Gene Therapy: Its ability to modify DNA methylation patterns makes it a candidate for therapeutic strategies aimed at correcting epigenetic abnormalities associated with various diseases .

Several compounds share structural similarities with 5-Aza-2'-deoxycytidine-5'-triphosphate, including:

| Compound Name | Structural Feature | Unique Property |

|---|---|---|

| 5-Azacytidine | Nitrogen substitution at position 5 | Less potent than 5-Aza-2'-deoxycytidine in demethylation |

| Cytosine Arabinoside | Arabinose sugar instead of ribose | Primarily acts as an antimetabolite rather than an epigenetic modifier |

| 5-Methylcytosine | Methyl group at position 5 | Stabilizes gene expression; opposite effect on methylation |

| 2'-Deoxycytidine | No nitrogen substitution | Natural nucleoside; lacks demethylating properties |

The uniqueness of 5-Aza-2'-deoxycytidine-5'-triphosphate lies in its dual role as both a substrate for DNA synthesis and a potent inhibitor of DNA methylation, making it a crucial agent in epigenetic therapy and cancer treatment .

5-Aza-2'-deoxycytidine-5'-triphosphate demonstrates specific incorporation patterns with mammalian DNA polymerases that are critical to its mechanism of action. DNA polymerase alpha catalyzes the incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA with a Km value of 3.0 μM, which is remarkably similar to the natural substrate deoxycytidine-5'-triphosphate (dCTP) that exhibits a Km of 2.0 μM [1]. This similarity in Michaelis-Menten constants indicates that 5-Aza-2'-deoxycytidine-5'-triphosphate competes effectively with endogenous dCTP for incorporation into newly synthesized DNA strands.

The competitive inhibition characteristics of 5-Aza-2'-deoxycytidine-5'-triphosphate reveal additional mechanistic insights. When tested against dCTP, 5-Aza-2'-deoxycytidine-5'-triphosphate functions as a weak competitive inhibitor with a Ki value of 4.3 μM [1]. The apparent maximum velocity (Vmax) for 5-Aza-2'-deoxycytidine-5'-triphosphate incorporation is slightly lower than that observed for dCTP, suggesting that while the analog binds with similar affinity, the catalytic efficiency is somewhat reduced [1].

Template specificity studies demonstrate that 5-Aza-2'-deoxycytidine-5'-triphosphate incorporation follows Watson-Crick base pairing rules. The nucleotide analog is incorporated into poly(deoxyinosinic-deoxycytidylic acid) templates but not into poly(deoxyadenylic-deoxythymidylic acid) templates, confirming that incorporation occurs opposite guanine residues in accordance with standard base pairing principles [1].

DNA polymerase beta shows markedly different kinetic parameters for 5-Aza-2'-deoxycytidine-5'-triphosphate incorporation. The Km value increases to 39 μM for the analog compared to 7.6 μM for dCTP, indicating substantially reduced affinity [2]. This polymerase-specific difference suggests that DNA polymerase alpha is the primary enzyme responsible for 5-Aza-2'-deoxycytidine-5'-triphosphate incorporation during DNA replication.

Arabinofuranosyl derivatives of 5-azacytosine demonstrate enhanced incorporation efficiency compared to the parent compound. Human T-lymphoblastic cells incorporate three- to fivefold more arabinofuranosyl-5-azacytidine than arabinofuranosylcytosine into DNA during extended exposure periods [2]. This enhanced incorporation may result from more favorable polymerase kinetics or reduced degradation of the arabinofuranosyl sugar moiety.

DNMT Inhibition via Covalent Trapping

The covalent trapping mechanism represents the primary mode by which 5-Aza-2'-deoxycytidine-5'-triphosphate inhibits DNA methyltransferases. This mechanism occurs when DNA methyltransferase 1 (DNMT1) encounters 5-azacytosine residues incorporated into hemimethylated CpG dinucleotides during maintenance methylation [3]. The enzyme initiates the methylation reaction by attacking the C6 position of the 5-azacytosine ring, but the subsequent beta-elimination step cannot occur due to the absence of a hydrogen atom at the C5 position, which has been replaced by nitrogen [4].

DNMT1 demonstrates the highest susceptibility to covalent trapping among the DNA methyltransferase family. Cells deficient in DNMT1 show profound resistance to 5-Aza-2'-deoxycytidine-induced cytotoxicity, exhibiting complete lack of gamma-H2AX induction and severely blunted p53 and checkpoint kinase 1 (CHK1) activation [3]. This dependency on DNMT1 for cytotoxic effects confirms that covalent adduct formation is central to the compound's mechanism of action.

The formation of DNMT1-DNA adducts induces a cascade of cellular responses beyond simple enzyme inactivation. Covalently trapped DNMT1 colocalizes with gamma-H2AX foci, indicating the presence of the methyltransferase at sites of DNA damage [3]. This colocalization suggests that trapped DNMT1 complexes serve as persistent DNA lesions that trigger DNA damage response pathways.

DNMT3A and DNMT3B exhibit differential sensitivity to covalent trapping compared to DNMT1. Embryonic stem cells deficient in both DNMT3A and DNMT3B demonstrate high resistance to 5-Aza-2'-deoxycytidine, with resistance levels comparable to those observed in DNMT1-deficient cells [5]. However, DNMT3B-deficient cells generally show only mild defects in DNA damage responses, suggesting that DNMT3A may be more critical for the cytotoxic effects [3].

The efficiency of covalent trapping depends on the methylation status of the target DNA. 5-Aza-2'-deoxycytidine induces marked DNMT1 degradation in wild-type embryonic stem cells with normal DNA methylation levels (70% of CpG sites methylated) but fails to induce significant degradation in severely hypomethylated DNMT3A/DNMT3B double knockout cells (<0.7% of CpG sites methylated) [6]. This methylation-dependent effect occurs because DNMT1 preferentially targets hemimethylated CpG sites, which are the primary substrates for maintenance methylation.

Proteasomal degradation accompanies covalent trapping as a secondary mechanism of DNMT depletion. The proteasome inhibitor MG132 prevents DNMT1 degradation and reduces hypomethylation induced by 5-Aza-2'-deoxycytidine [6]. This suggests that covalent adduct formation triggers ubiquitin-mediated targeting of both trapped and free DNMT1 molecules for proteasomal destruction.

Ribonucleotide Reductase Interactions (RRM2 Inhibition)

5-Azacytidine, the ribonucleoside precursor to 5-Aza-2'-deoxycytidine-5'-triphosphate, demonstrates potent inhibitory effects on the RRM2 subunit of ribonucleotide reductase. In MV4-11 leukemia cells, 5 μM 5-azacytidine reduces RRM2 protein levels by 60% at 48 hours and achieves complete depletion at 72 hours [7]. K562 cells show relatively lower sensitivity, with 30% and 50% protein reduction at 48 and 72 hours respectively at the same concentration [7].

The mechanism of RRM2 inhibition involves direct RNA incorporation of 5-azacytidine, leading to destabilization of RRM2 messenger RNA. The half-life of RRM2 mRNA decreases from 4.2 hours in untreated MV4-11 cells to 2.5 hours following 5-azacytidine treatment [7]. This mRNA destabilization results from the incorporation of 5-azacytidine into RNA transcripts, which compromises their structural integrity and accelerates degradation.

RRM2 inhibition produces significant perturbations in intracellular deoxyribonucleotide pools. Following 72-hour exposure to 5-azacytidine, deoxythymidine triphosphate, deoxyadenosine triphosphate, deoxycytidine triphosphate, and deoxyguanosine triphosphate levels are reduced by approximately 70% in MV4-11 cells and 60-90% in K562 cells [7]. These substantial reductions in deoxyribonucleotide pools create conditions that favor incorporation of the analog into DNA.

The relationship between ribonucleotide reductase and 5-Aza-2'-deoxycytidine-5'-triphosphate formation creates a self-limiting feedback mechanism. RRM2 catalyzes the initial conversion of 5-azacytidine diphosphate to 5-aza-2'-deoxycytidine diphosphate, which is subsequently phosphorylated to the active triphosphate form [7]. However, as 5-azacytidine inhibits RRM2 expression, the conversion to 5-Aza-2'-deoxycytidine-5'-triphosphate becomes progressively limited over time.

Primary acute myeloid leukemia samples demonstrate variable sensitivity to RRM2 inhibition by 5-azacytidine. In bone marrow mononuclear cells from six patients, 5-azacytidine depleted both RRM2 mRNA and protein in 66% of samples, induced dose- and time-dependent decreases in 17% of samples, and affected only protein expression in 17% of samples [7]. This variability suggests that patient-specific factors influence the sensitivity to RRM2 inhibition.

The specificity of RRM2 inhibition is demonstrated by comparison with other azanucleosides. 5-Aza-2'-deoxycytidine (decitabine) does not appreciably reduce RRM2 protein levels in either MV4-11 or K562 cells, confirming that RRM2 inhibition is specific to the ribonucleoside form rather than the deoxyribonucleoside [7]. This specificity arises from the requirement for RNA incorporation to destabilize RRM2 transcripts.

Cytidine Deaminase (CDA) Metabolism and Resistance

Cytidine deaminase represents a critical resistance mechanism that limits the effectiveness of 5-Aza-2'-deoxycytidine-5'-triphosphate formation. This enzyme catalyzes the deamination of both 5-aza-2'-deoxycytidine and 5-azacytidine to their corresponding uridine derivatives, effectively preventing their conversion to the active triphosphate forms [8]. The deaminated products do not retain DNA methyltransferase inhibitory activity and instead contribute to off-target effects.

The expression patterns of cytidine deaminase correlate strongly with resistance to 5-aza-2'-deoxycytidine. Among the five cell lines most resistant to the compound, all demonstrate a combination of high cytidine deaminase expression, low deoxycytidine kinase levels, and reduced equilibrative nucleoside transporter 1 and 2 expression [8]. This metabolic profile creates conditions that favor rapid degradation of the prodrug while limiting its conversion to active metabolites.

Acquired resistance to 5-aza-2'-deoxycytidine can develop through adaptive changes in pyrimidine metabolism enzymes. In patients receiving decitabine therapy, cytidine deaminase expression increases approximately threefold at disease relapse, while deoxycytidine kinase expression decreases by 50% [9]. These reciprocal changes in enzyme expression create a metabolic environment that strongly favors drug inactivation over activation.

The kinetic parameters of cytidine deaminase with azanucleoside substrates reveal important mechanistic insights. 5-Aza-2'-deoxycytidine-5'-monophosphate (5-Aza-dCMP) serves as a substrate for dCMP deaminase but with significantly reduced efficiency compared to the natural substrate. The deamination rate is approximately 100-fold lower than that observed with deoxycytidine-5'-monophosphate [10], suggesting that the aza-substitution substantially impairs enzyme recognition.

Gender-related differences in cytidine deaminase expression contribute to clinical variability in drug response. Higher cytidine deaminase expression in males appears to contribute to inferior responses in myelodysplastic syndrome patients treated with decitabine or 5-azacytidine [9]. This finding suggests that cytidine deaminase levels may serve as a predictive biomarker for treatment response.

Tissue-specific differences in cytidine deaminase activity create sanctuary sites for resistant cells. Cytidine deaminase-rich tissue microenvironments, particularly in the liver, provide sanctuary for acute myeloid leukemia cells from decitabine treatment [9]. This tissue-specific protection may contribute to the development of systemic resistance through the survival and expansion of protected cell populations.

The temporal pattern of cytidine deaminase induction reveals important insights into resistance development. Following 5-azacytidine treatment, both decitabine and 5-azacytidine consistently increase cytidine deaminase mRNA levels more than twofold [9]. This drug-induced upregulation of the catabolic enzyme creates a negative feedback loop that progressively reduces treatment efficacy over time.

Triazine Ring-Mediated Mutagenic Effects

The triazine ring of 5-Aza-2'-deoxycytidine-5'-triphosphate undergoes spontaneous hydrolytic decomposition under physiological conditions, generating mutagenic intermediates and breakdown products. The beta-anomer of 5-aza-2'-deoxycytidine demonstrates a half-life of 10.1 ± 0.6 hours at physiological pH and temperature, while the alpha-anomer shows greater stability with a half-life of 30.2 ± 2.0 hours [4]. This chemical instability contributes significantly to the mutagenic potential of the compound.

The primary mutagenic signature associated with 5-Aza-2'-deoxycytidine involves C:G to G:C transversions, which account for approximately 67% of all mutations induced by the compound [11]. These mutations occur predominantly at CpG dinucleotides, implicating DNA methyltransferase interaction in the mutagenic mechanism. The specificity for CpG sites suggests that covalent trapping of DNMT1 at these locations creates persistent DNA lesions that lead to mutagenic repair events.

Genomic rearrangements represent a particularly toxic class of mutations induced by 5-Aza-2'-deoxycytidine. Large-scale genomic rearrangements account for 66% of all mutations in cells with normal DNMT1 expression [12]. However, when DNMT1 expression is reduced by RNA interference, the frequency of genomic rearrangements decreases to 38% of total mutations, while point mutation frequencies remain unchanged [12]. This differential effect confirms that DNMT1-mediated covalent trapping is primarily responsible for the most severe forms of genetic damage.

The formation of DNA double-strand breaks serves as an intermediate step in the generation of genomic rearrangements. 5-Aza-2'-deoxycytidine treatment increases gamma-H2AX positive cells in a time-dependent manner, with DNMT1 knockdown delaying the onset and attenuating the DNA damaging effects for up to 24 hours [12]. This temporal pattern suggests that covalent DNMT1-DNA adducts must accumulate to a threshold level before triggering significant DNA damage responses.

Triazine ring opening generates reactive intermediates that contribute to mutagenicity through base excision repair pathways. The hydrolytic opening of the triazine ring produces guanylurea derivatives and formylated ring-opened species that are subject to removal by DNA glycosylases [4]. This base excision repair process transiently generates abasic sites that can lead to double-strand break formation if repair is inefficient or occurs on both DNA strands simultaneously.

The chemical decomposition products of 5-Aza-2'-deoxycytidine retain mutagenic activity independent of DNA methyltransferase interactions. Ring-opened formylated derivatives and guanylurea compounds can pair with cytosine residues during DNA replication, leading to C:G to G:C transversions [11]. This mechanism operates independently of DNMT1 and contributes to the baseline mutagenicity observed even in methyltransferase-deficient cells.

Anomerization reactions during triazine ring decomposition generate alpha-anomer products with distinct biological properties. Alpha-5-aza-2'-deoxycytidine reaches a maximum concentration of 17.4% when starting with pure beta-anomer, demonstrating that anomerization is a significant decomposition pathway [4]. The alpha-anomer shows reduced biological activity compared to the beta-anomer but may serve as a reservoir that slowly converts back to the active form.

XLogP3

Dates

Explore Compound Types